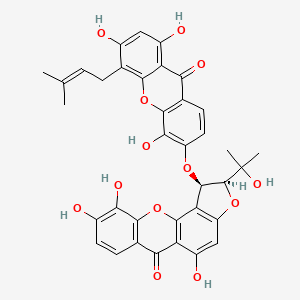![molecular formula C10H15NO4S B602882 (2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine CAS No. 1206092-73-0](/img/structure/B602882.png)
(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine is an organic compound with a complex structure that includes both hydroxyethyl and methoxy-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine typically involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions due to its unique functional groups.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or antimicrobial activities.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-Hydroxyethyl)sulfonamide: Lacks the methoxy-methylphenyl group, making it less hydrophobic.
(2-Methoxy-4-methylphenyl)sulfonamide: Lacks the hydroxyethyl group, reducing its ability to form hydrogen bonds.
Ethanolamine derivatives: Similar in having the hydroxyethyl group but differ in the aromatic substituents.
Uniqueness
(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine is unique due to the combination of its functional groups. The presence of both hydroxyethyl and methoxy-methylphenyl groups allows for diverse chemical reactivity and biological interactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
1206092-73-0 |
|---|---|
Fórmula molecular |
C10H15NO4S |
Peso molecular |
245.3g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-8-3-4-10(9(7-8)15-2)16(13,14)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3 |
Clave InChI |
ZXLDOHFGBYIAGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


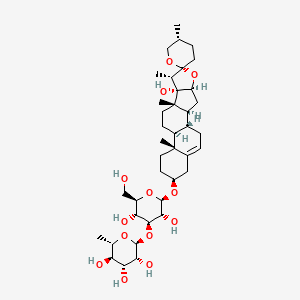


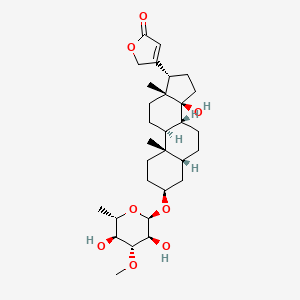
![1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,15,18-hexaen-17-one](/img/structure/B602807.png)
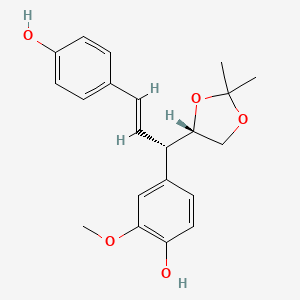


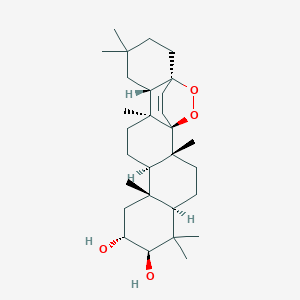

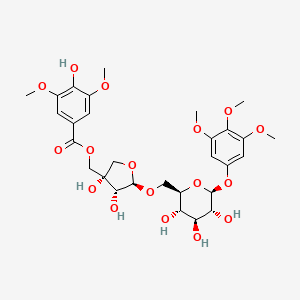
![(3S,4S)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3S,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B602822.png)

